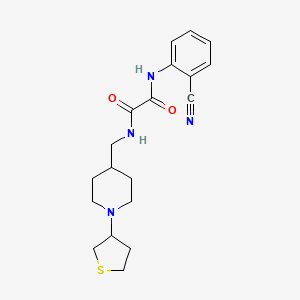

N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

CAS No.: 2034507-70-3

Cat. No.: VC5276581

Molecular Formula: C19H24N4O2S

Molecular Weight: 372.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034507-70-3 |

|---|---|

| Molecular Formula | C19H24N4O2S |

| Molecular Weight | 372.49 |

| IUPAC Name | N'-(2-cyanophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |

| Standard InChI | InChI=1S/C19H24N4O2S/c20-11-15-3-1-2-4-17(15)22-19(25)18(24)21-12-14-5-8-23(9-6-14)16-7-10-26-13-16/h1-4,14,16H,5-10,12-13H2,(H,21,24)(H,22,25) |

| Standard InChI Key | UNRIYIJAKMXXPN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3CCSC3 |

Introduction

The compound N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic molecule belonging to the class of oxalamides. Oxalamides are known for their diverse biological and chemical properties, often used in pharmaceutical, agricultural, and material science applications. This specific compound contains functional groups such as a cyano group, a tetrahydrothiophene ring, and a piperidine moiety, which contribute to its unique structural and functional characteristics.

Structural Features

The molecular structure of the compound can be described as follows:

-

Core Structure: An oxalamide backbone linking two distinct moieties.

-

Substituents:

-

A 2-cyanophenyl group attached to one nitrogen atom.

-

A tetrahydrothiophen-3-yl-piperidin-4-yl-methyl group attached to the second nitrogen atom.

-

The presence of heterocyclic rings (tetrahydrothiophene and piperidine) enhances its potential for biological activity due to their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of Oxalamide Backbone: Reaction between oxalyl chloride and amine precursors.

-

Functionalization: Introduction of the cyanophenyl group via nucleophilic substitution or coupling reactions.

-

Heterocyclic Substitution: Incorporation of the tetrahydrothiophene-piperidine moiety through reductive amination or alkylation.

Analytical Characterization

To confirm its structure and purity, the compound would typically undergo:

Biological Potential

Compounds with similar structural motifs have demonstrated a range of activities:

-

Antimicrobial Activity: The combination of cyano groups and heterocyclic rings can disrupt bacterial or fungal cell membranes.

-

Antiviral Properties: Piperidine derivatives are known to inhibit viral replication by targeting specific enzymes or protein-protein interactions.

-

Anticancer Activity: Oxalamides can act as enzyme inhibitors or disruptors of cellular pathways involved in tumor growth.

Computational Insights

Density Functional Theory (DFT) studies can be applied to predict electronic properties such as:

-

HOMO-LUMO Gap: Indicates chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Highlights regions prone to electrophilic or nucleophilic attack.

These computational methods provide a theoretical basis for understanding the compound's reactivity and interaction with biological targets.

Applications

Based on its structure, potential applications include:

-

Pharmaceuticals: As a lead compound for drug development targeting infectious diseases or cancer.

-

Agrochemicals: As a pesticide or herbicide due to its ability to interfere with biological processes in pests.

-

Material Science: As a precursor for polymers or functional materials with specific electronic properties.

Comparative Analysis with Similar Compounds

| Property | N1-(2-Cyanophenyl)-N2...oxalamide | Related Oxalamides |

|---|---|---|

| Functional Groups | Cyano, tetrahydrothiophene | Variable (e.g., halogens, alkyl chains) |

| Biological Activity Potential | Antimicrobial, anticancer | Broad spectrum |

| Synthesis Complexity | Moderate | Varies depending on substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume